molecular formula C9H13ClN2 B13169388 4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine

4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine

Cat. No.: B13169388
M. Wt: 184.66 g/mol
InChI Key: LRFXJOGCRKWSDH-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine is a versatile chlorinated pyrimidine derivative designed for research and development. This compound serves as a key synthetic intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications . The chlorination at the 4-position of the pyrimidine ring makes it a reactive site for nucleophilic aromatic substitution, allowing researchers to introduce a variety of nucleophiles, such as amines and alkoxides . The additional methyl and isopropyl substituents on the ring can be leveraged to fine-tune the steric and electronic properties of the resulting molecules, influencing their biological activity and physicochemical characteristics. This chemical is provided as a high-purity solid for research purposes. It is essential to handle this material with care, using appropriate personal protective equipment and operating within a well-ventilated environment, in line with standard safety protocols for laboratory chemicals . This product is strictly for research and development and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

4-chloro-2,6-dimethyl-5-propan-2-ylpyrimidine

InChI

InChI=1S/C9H13ClN2/c1-5(2)8-6(3)11-7(4)12-9(8)10/h5H,1-4H3

InChI Key

LRFXJOGCRKWSDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)C(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Scheme

The synthesis typically begins with:

These react in the presence of potassium hydroxide in methanol under reflux conditions to form 4-hydroxy-2,6-dimethylpyrimidine as an intermediate. This intermediate is then converted to the target 4-chloro-2,6-dimethylpyrimidine by chlorination using phosphorus oxychloride (POCl₃) and triethylamine as a base.

Detailed Synthetic Steps

Step Reagents & Conditions Description Outcome
1 Methyl acetoacetate (211 g), potassium hydroxide (138 g), methanol (2 L), reflux Methyl acetoacetate and KOH are stirred and heated; then acetamidine hydrochloride (266 g) is added dropwise with continued reflux overnight. Formation of 4-hydroxy-2,6-dimethylpyrimidine crude product
2 Filtration, washing with ethyl acetate (3 × 500 mL), drying under vacuum Purification of 4-hydroxy-2,6-dimethylpyrimidine White cotton-like solid, 181 g obtained
3 Addition of 4-hydroxy-2,6-dimethylpyrimidine (181 g) to phosphorus oxychloride (500 mL, added in batches) with triethylamine (147 g) Chlorination under reflux overnight, generating white fumes Conversion to 4-chloro-2,6-dimethylpyrimidine
4 Quenching in ice-water mixture (10 L), pH adjustment to 8-9 with KOH, extraction with ethyl acetate (1 L), washing with saturated brine (200 mL), drying with anhydrous sodium sulfate Work-up and purification Crude 4-chloro-2,6-dimethylpyrimidine
5 Silica gel column chromatography, vacuum distillation at low temperature Final purification 105 g of pure 4-chloro-2,6-dimethylpyrimidine obtained

Reaction Equations

  • Formation of 4-hydroxy-2,6-dimethylpyrimidine:

$$
\text{Methyl acetoacetate} + \text{Acetamidine hydrochloride} \xrightarrow[\text{KOH, MeOH, reflux}]{} \text{4-hydroxy-2,6-dimethylpyrimidine}
$$

  • Chlorination to 4-chloro-2,6-dimethylpyrimidine:

$$
\text{4-hydroxy-2,6-dimethylpyrimidine} + \text{POCl}3 + \text{Et}3\text{N} \xrightarrow[\text{reflux}]{} \text{4-chloro-2,6-dimethylpyrimidine}
$$

While the above method details the preparation of 4-chloro-2,6-dimethylpyrimidine, introduction of the 5-(propan-2-yl) substituent requires modification at the starting material or intermediate stage. The isopropyl group at position 5 can be introduced by:

  • Using a substituted β-ketoester or acetoacetate derivative bearing the isopropyl group at the appropriate position.
  • Alternatively, post-synthetic alkylation at position 5 under controlled conditions.

However, literature and patents specifically detailing this substitution are limited. The general synthetic strategy remains:

  • Formation of the pyrimidine ring with the desired substituents via condensation of appropriately substituted precursors.
  • Subsequent chlorination at position 4 using phosphorus oxychloride and triethylamine.

Purification and Yield Considerations

  • The purification of the intermediate 4-hydroxy-2,6-dimethylpyrimidine is efficiently done by repeated washing with ethyl acetate.
  • The final product is purified by silica gel chromatography and vacuum distillation at low temperature to avoid decomposition or loss of volatile product.
  • The overall yield for 4-chloro-2,6-dimethylpyrimidine is approximately 58% based on starting methyl acetoacetate (181 g intermediate to 105 g final product).
  • Maintaining reaction temperature below 10 °C during quenching and pH adjustment is critical for product stability.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Methyl acetoacetate, Acetamidine hydrochloride
Base Potassium hydroxide
Solvent Methanol for ring formation, Phosphorus oxychloride for chlorination
Chlorination base Triethylamine
Reaction temperatures Reflux for ring formation and chlorination; <10 °C during quench
Purification solvents Ethyl acetate, saturated brine
Drying agent Anhydrous sodium sulfate
Yield (final product) ~58%
Physical state White solid

Research Findings and Notes

  • The method is scalable and uses inexpensive raw materials, making it industrially viable.
  • The reaction proceeds via a ShiShimonoseki ring formation mechanism during the pyrimidine ring synthesis.
  • The chlorination step produces white fumes (HCl), requiring proper ventilation.
  • The product is volatile; hence, low-temperature vacuum distillation is essential to preserve yield.
  • pH control during work-up is crucial to prevent hydrolysis or degradation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine with key analogs:

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
This compound 214.71 (calculated) Not reported Likely low due to hydrophobic substituents
4-Chloro-2,6-diaminopyrimidine 144.56 199–202 Moderate in polar solvents
4-Chloro-2,6-dimethoxypyrimidine (CAS 6320-15-6) 188.62 Not reported Higher solubility than chloro-methyl analogs

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : The 4-chloro group enhances electrophilicity, facilitating interactions with biological targets. Replacing chlorine with fluorine (e.g., 5-F in CAS 56076-20-1) may improve metabolic stability but reduce reactivity .
  • Steric Effects : Bulky substituents like the 5-isopropyl group in the title compound may limit binding to certain enzymes but enhance selectivity.
  • Sulfur vs. Oxygen Substituents : Methylsulfanyl groups (e.g., 2/6-SCH₃ in analogs) increase anti-tubercular potency compared to methyl or methoxy groups, likely due to improved membrane permeability .

Impact on Physicochemical Properties: Solubility: Amino or hydroxyl groups (e.g., 4-Chloro-2,6-diaminopyrimidine) enhance water solubility, whereas hydrophobic groups (e.g., isopropyl) reduce it . Thermal Stability: Higher melting points in diamino derivatives (199–202°C) correlate with stronger hydrogen-bonding networks .

Biological Activity

4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine is a heterocyclic organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structure, featuring a pyrimidine ring with chlorine and methyl substituents, contributes to its potential therapeutic applications, including anticancer and antiviral properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C9H12ClN3\text{C}_9\text{H}_{12}\text{Cl}\text{N}_3

This structure includes:

  • A pyrimidine ring (a six-membered ring containing nitrogen atoms).
  • A chlorine atom at the 4-position.
  • Methyl groups at the 2 and 6 positions.
  • A propan-2-yl group at the 5 position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate access and catalytic activity. This mechanism is crucial in its anticancer properties, where it inhibits pathways essential for tumor growth.
  • Receptor Modulation : It can modulate receptor activity, potentially acting as an agonist or antagonist depending on the target receptor. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance:

  • Cell Proliferation Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For example, one study reported an IC50 value of 0.126μM0.126\,\mu M against MDA-MB-231 triple-negative breast cancer cells, demonstrating a selective toxicity profile over non-cancerous cells .
  • Mechanism of Action : The anticancer effects are linked to apoptosis induction and inhibition of cell proliferation via specific molecular interactions.

Antiviral Properties

The compound has also shown promising antiviral activity:

  • Influenza Virus Inhibition : Certain derivatives have demonstrated efficacy against both Oseltamivir-sensitive and resistant strains of the influenza virus. The mechanism involves direct effects on viral replication pathways .

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate in synthesizing herbicides and fungicides. Its ability to inhibit specific enzymes in plants makes it valuable for developing crop protection agents.

Case Studies

  • Anticancer Efficacy : A study involving the administration of a derivative in a mouse model resulted in a more than two-log reduction in viral load following treatment for three days. This indicates not only direct antiviral effects but also potential for broader therapeutic applications against cancer .
  • Safety Profile : In toxicity studies conducted on Kunming mice, no acute toxicity was observed at doses up to 2000mg/kg2000\,mg/kg, suggesting a favorable safety profile for further development .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-Chloro-2-(methylthio)pyrimidineContains a methylthio groupExhibits different reactivity due to sulfur presence
4,6-Dichloro-2-(methylthio)pyrimidineTwo chlorine atomsIncreased reactivity and potential biological activity
Ethyl 4-chloro-pyrimidine-5-carboxylateCarboxylic acid groupAlters solubility properties
4-Chloro-5-methylpyrimidineMethyl group instead of propan-2-ylVaries in biological activity due to structural changes

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